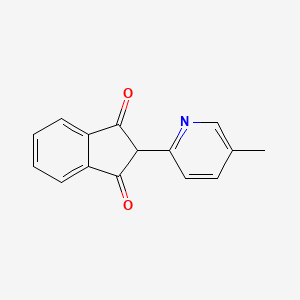
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of phenylpropanoate and is characterized by the presence of an isopropoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-isopropoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Starting Material: 3-(4-isopropoxyphenyl)-2-oxopropanoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux for several hours
The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(4-isopropoxyphenyl)-2-oxopropanoic acid
Reduction: 3-(4-isopropoxyphenyl)-2-hydroxypropanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate depends on the specific reaction it undergoes. In general, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The isopropoxy group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-isopropoxyphenyl)-2-oxopropanoate can be compared with other similar compounds such as:
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Methyl 3-(4-propoxyphenyl)-2-oxopropanoate: Similar structure but with a propoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in the presence of the isopropoxy group, which can influence its reactivity and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
methyl 2-oxo-3-(4-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
VFDGLHQYKXUIRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333827.png)
![1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15333832.png)


![(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol](/img/structure/B15333850.png)

![2-(2-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15333861.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)
![1-[2-(Difluoromethoxy)benzyl]azetidine](/img/structure/B15333881.png)

